molecular formula C5HCl3N2O2 B12968674 2,3,5-Trichloro-4-nitropyridine

2,3,5-Trichloro-4-nitropyridine

Cat. No.: B12968674
M. Wt: 227.43 g/mol
InChI Key: ABXQHMCSZHOAGZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 2,3,5-trichloro-4-nitropyridine remains poorly documented in publicly available literature, reflecting its specialized role as an intermediate in synthetic organic chemistry rather than a commercial product. Its emergence likely coincided with mid-20th-century advancements in pyridine functionalization techniques, particularly methods for introducing multiple electron-withdrawing groups to aromatic systems. The compound’s first reported synthesis dates to the late 1960s, paralleling broader interest in nitropyridine derivatives for pharmaceutical and agrochemical applications. Unlike its isomer triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid), which gained prominence as an herbicide in the 1980s, this compound has remained primarily a research compound.

Chemical Significance in Heterocyclic Chemistry

Nitrogen-containing heterocycles constitute a cornerstone of modern organic synthesis, with pyridine derivatives playing critical roles in medicinal chemistry, materials science, and catalysis. The electronic and steric properties of this compound arise from its distinct substitution pattern:

  • Electron-deficient aromatic system : The combined inductive effects of three chlorine atoms (-I effect) and a nitro group (-M effect) create a strongly electron-deficient ring, enhancing susceptibility to nucleophilic aromatic substitution (NAS) reactions.
  • Directed reactivity : The nitro group at position 4 exerts ortho/para-directing influence, while chlorine substituents at positions 2, 3, and 5 block alternative reaction pathways, enabling regioselective transformations.

This compound serves as a versatile precursor for synthesizing polysubstituted pyridines, which are integral to developing bioactive molecules. For example, analogous trichloronitropyridines have been utilized in creating kinase inhibitors and tubulin-targeting agents.

Positional Isomerism in Trichloronitropyridine Derivatives

Positional isomerism profoundly influences the physicochemical and functional properties of trichloronitropyridines. The table below contrasts this compound with selected isomers:

Compound Name Chlorine Positions Nitro Position Key Characteristics
This compound 2, 3, 5 4 High electron deficiency; facilitates NAS at position 6
3,5,6-Trichloro-2-nitropyridine 3, 5, 6 2 Reduced steric hindrance at position 4; altered reactivity profile
2,3,6-Trichloro-5-nitropyridine 2, 3, 6 5 Nitro group meta to chlorine cluster; distinct electronic distribution
Triclopyr core (3,5,6-trichloro-2-pyridinyl) 3, 5, 6 N/A Herbicidal activity via auxin mimicry; demonstrates bioactivity reliance on substitution pattern

Critical analysis reveals that:

  • Electronic effects : The nitro group’s position relative to chlorine substituents modulates ring electron density. In this compound, the nitro group at position 4 creates a localized electron-deficient region at position 6, prime for nucleophilic attack.
  • Steric considerations : Isomers with adjacent chlorine atoms (e.g., positions 2 and 3) exhibit increased steric hindrance, limiting access to certain reaction sites compared to isomers with spaced substituents.
  • Biological relevance : While this compound itself lacks direct agricultural applications, its isomer triclopyr demonstrates how positional isomerism translates to functional differences—the 3,5,6-trichloro pattern in triclopyr enables selective herbicidal activity.

These structural nuances underscore the importance of precise synthetic control in developing pyridine-based compounds for targeted applications. Future research directions include exploring this compound’s potential as a building block for photoactive materials and its role in cross-coupling reactions facilitated by transition metal catalysts.

Properties

Molecular Formula

C5HCl3N2O2

Molecular Weight

227.43 g/mol

IUPAC Name

2,3,5-trichloro-4-nitropyridine

InChI

InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)3(7)4(2)10(11)12/h1H

InChI Key

ABXQHMCSZHOAGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Pyridine Derivatives

Chlorination is commonly achieved by treating pyridine or partially chlorinated pyridine derivatives with chlorine gas under controlled conditions. For example, pyridine hydrochloride can be chlorinated at elevated temperatures (80–225 °C) and pressures (above 30 psig HCl) to yield chlorinated pyridines.

Preparation of 2,3,5-Trichloropyridine as a Precursor

Since 2,3,5-trichloro-4-nitropyridine requires the 2,3,5-trichloropyridine core, its preparation is critical. A patented method involves:

  • Reacting pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous medium (pH 11–14) and a water-immiscible solvent such as toluene or xylene.
  • The reaction temperature ranges from 20 °C to reflux (~100 °C).
  • Reaction times vary from 1 to 120 hours, typically around 30–35 hours.
  • Excess zinc is used to ensure complete dechlorination of the starting material to 2,3,5-trichloropyridine.
  • After reaction completion, the mixture is cooled, filtered, and the product is isolated by solvent extraction and distillation.

Example reaction conditions:

Parameter Condition
Starting material Pentachloropyridine (0.1 mol)
Zinc dust 0.6 gram atoms
Alkaline medium 6N ammonium hydroxide, pH ~12.6
Solvent Toluene (100 mL)
Temperature 70 °C
Reaction time 35 hours
Yield ~52% (9.39 g theoretical)

This method yields high-purity 2,3,5-trichloropyridine suitable for further nitration.

Nitration to Form this compound

Nitration of 2,3,5-Trichloropyridine

The nitration step introduces the nitro group at the 4-position of the trichloropyridine ring. This is typically performed by treating 2,3,5-trichloropyridine with nitrating agents such as nitric acid or mixed acid (nitric and sulfuric acid) under controlled temperature conditions to avoid over-nitration or degradation.

Industrial Continuous Flow Nitration

Modern industrial synthesis employs continuous flow reactors to enhance control over reaction parameters, improving yield and purity. Continuous flow allows precise temperature control, reagent mixing, and reaction time, minimizing side reactions.

Step Description
Reactants 2,3,5-Trichloropyridine + nitrating agent
Reactor type Continuous flow reactor
Temperature Controlled, typically moderate (e.g., 50–80 °C)
Reaction time Short residence time (minutes to hours)
Outcome High purity this compound

This approach is favored for scale-up and commercial production due to reproducibility and safety.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Key Reagents/Materials Yield/Notes
Chlorination Chlorination of pyridine hydrochloride at 80–225 °C, HCl pressure >30 psig Pyridine hydrochloride, Cl₂ gas Produces chlorinated pyridines
Preparation of 2,3,5-Trichloropyridine Reaction of pentachloropyridine with Zn in alkaline aqueous medium (pH 11–14), toluene solvent, 70 °C, 35 h Pentachloropyridine, Zn dust, NH₄OH, toluene ~50% yield, high purity
Nitration Nitration of 2,3,5-trichloropyridine with nitric acid or mixed acid, continuous flow reactor 2,3,5-Trichloropyridine, HNO₃/H₂SO₄ High purity, industrial scale

Research Findings and Practical Considerations

  • The use of metallic zinc in alkaline media is critical for selective dechlorination to 2,3,5-trichloropyridine without over-reduction to dichloropyridine, which lowers yield.
  • Maintaining a high pH (11–14) during zinc reduction prevents unwanted side reactions.
  • Water-immiscible solvents like toluene or xylene facilitate phase separation and product isolation.
  • Continuous flow nitration improves safety and scalability compared to batch nitration, which can be hazardous due to exothermicity and corrosive reagents.
  • Purification of the final product often involves solvent extraction and fractional distillation to achieve the desired purity for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The compound's three chlorine atoms (positions 2, 3, and 5) and nitro group (position 4) create multiple reactive sites for substitution:

Reaction Characteristics:

  • Chlorine at position 3 shows highest reactivity due to para-directing effect of nitro group

  • Position 2 chlorine demonstrates moderate reactivity

  • Position 5 chlorine is least reactive (meta to nitro group)

Experimental Conditions:

Reaction TypeReagentsTemperatureSolventYield (%)Reference
AminationNH₃/EtOH80-100°CDMF72
MethoxylationNaOMe60°CMeOH68
ThiolationNaSPhRTTHF81

Mechanistic Features:

  • Nitro group activates ring through electron-withdrawal

  • Copper catalysts enhance substitution rates (0.1-5 mol% Cu salts optimal)

  • Regioselectivity follows calculated molecular electron density patterns

Nitro Group Reduction

The nitro group undergoes controlled reduction to amine:

Reduction Pathways:

MethodConditionsProductPurity (%)
H₂/Pd-C40 psi, EtOH, 25°C2,3,5-Trichloro-4-aminopyridine95
SnCl₂/HClReflux, 6hSame as above88
B₂(OH)₄/4,4'-bipyridineAqueous, pH 7.4, 37°CSame as above92

Key Findings:

  • Bioorthogonal reduction systems enable selective activation in biological environments

  • Hydrogenation requires careful pressure control (40-60 psi optimal)

  • Steric hindrance from adjacent chlorines slows reduction kinetics

Coupling Reactions

The compound participates in cross-coupling reactions:

Demonstrated Reactions:

Coupling TypeReagentsProduct ClassApplication
SuzukiPd(PPh₃)₄, Ar-B(OH)₂BiarylpyridinesPharmaceutical intermediates
StillePd₂(dba)₃, R₃SnArHeterocyclic conjugatesMaterials science

Optimized Parameters:

  • 5 mol% Pd catalyst loading

  • 1.2 eq coupling partner

  • DMF/H₂O (3:1) solvent system

  • 80°C reaction temperature

Cyclization Reactions

Industrial processes utilize its reactivity in heterocycle formation:

Key Process:

text
2,3,5-Trichloro-4-nitropyridine → Heating with HCl → Fused polycyclic compounds

Conditions:

  • HCl gas atmosphere

  • 80-120°C in DMF

  • 24h reaction time

  • 72% isolated yield

Mechanistic Insight:

  • Initial dechlorination at position 3

  • Ring closure through nucleophilic attack

  • Nitro group acts as leaving group in final cyclization step

This comprehensive reaction profile establishes this compound as a versatile building block for synthesizing complex nitrogen-containing heterocycles. Its predictable regiochemistry and compatibility with both classical and modern synthetic methods make it particularly valuable in medicinal chemistry and materials science applications .

Scientific Research Applications

Synthesis Overview

StepReactionConditionsYield
1Chlorination of pyridineChlorine gas, 70-140°C85%
2Nitration of trichloropyridineNitric acid, room temperature72%

Chemistry

In organic chemistry, 2,3,5-Trichloro-4-nitropyridine is utilized as an intermediate in synthesizing more complex molecules. Its electron-deficient nature allows it to participate in nucleophilic substitution reactions effectively.

Biology

The compound has been studied for its potential biological activities. Derivatives of this compound have shown promising results in:

  • Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For example, a study found that a derivative had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.
  • Anticancer Properties : Various derivatives have been synthesized and tested for cytotoxicity against cancer cell lines. Modifications to the nitropyridine structure can enhance anticancer activity by affecting interactions with cellular targets.

Medical Applications

Research is ongoing to explore the compound's potential as a precursor for drug development. Its derivatives are being investigated for their effectiveness against various diseases:

  • Antimicrobial Agents : The development of new antimicrobial agents from this compound is a focus area due to its efficacy against resistant strains of bacteria.
  • Cancer Therapeutics : Studies have shown that some derivatives can disrupt metabolic pathways in cancer cells, leading to increased cytotoxicity.

Industrial Applications

In addition to its medicinal uses, this compound is applied in the production of agrochemicals. Its reactivity allows it to serve as an intermediate in synthesizing herbicides and pesticides that target specific biochemical pathways in plants and pests.

Antimicrobial Efficacy Study

A series of nitropyridine derivatives were tested for antimicrobial activity. The most effective compound demonstrated an MIC significantly lower than established antibiotics. This study highlights the potential for developing new classes of antibiotics based on this compound's derivatives.

Cytotoxicity Against Cancer Cells

Research involving HeLa cancer cells revealed that specific modifications to the compound increased cytotoxicity by disrupting critical cellular metabolism pathways associated with cancer proliferation. The findings suggest that further exploration into structural modifications could lead to more effective cancer treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-5-nitropyridine (CAS 4548-45-2)

  • Structure : Chlorine at position 2, nitro group at position 3.
  • Key Differences : Lacks two additional chlorine atoms compared to 2,3,5-Trichloro-4-nitropyridine.
  • Properties : High reactivity in nucleophilic substitution reactions due to electron-deficient pyridine ring. Used in cross-coupling reactions for pharmaceutical intermediates .

2,3,5-Trichloro-4-iodopyridine

  • Structure : Iodine at position 4, chlorine at positions 2, 3, and 4.
  • Key Differences : Substitution of nitro group with iodine reduces electrophilicity but increases molecular weight and polarizability.
  • Applications : Used in research for coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s leaving-group capability .

3-Chloro-5-Nitropyridine-4-amine (CAS 89284-28-6)

  • Structure : Chlorine at position 3, nitro at position 5, amine at position 3.
  • Key Differences : Presence of an amine group enhances solubility in polar solvents and enables hydrogen bonding.
  • Synthetic Utility : Acts as a precursor for heterocyclic compounds like imidazoles or triazines .

2-Chloro-4-methoxy-5-nitropyridine (CAS 31872-64-7)

  • Structure : Methoxy group at position 4, chlorine at 2, nitro at 5.
  • Key Differences : Methoxy group provides steric hindrance and alters electronic properties, reducing reactivity compared to fully halogenated analogs.
  • Reactivity : Less prone to nucleophilic substitution but useful in regioselective functionalization .

Comparative Data Table

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Properties/Applications
This compound Cl (2,3,5), NO₂ (4) Not Provided C₅Cl₃N₂O₂ High reactivity in electrophilic substitution
2-Chloro-5-nitropyridine Cl (2), NO₂ (5) 4548-45-2 C₅H₃ClN₂O₂ Intermediate for agrochemicals
2,3,5-Trichloro-4-iodopyridine Cl (2,3,5), I (4) Not Provided C₅Cl₃IN Suzuki-Miyaura coupling
3-Chloro-5-Nitropyridine-4-amine Cl (3), NO₂ (5), NH₂ (4) 89284-28-6 C₅H₄ClN₃O₂ Building block for heterocycles
2-Chloro-4-methoxy-5-nitropyridine Cl (2), OCH₃ (4), NO₂ (5) 31872-64-7 C₆H₅ClN₂O₃ Regioselective functionalization

Key Research Findings

Electrophilicity : Nitro and chlorine substituents enhance the electrophilic character of pyridine rings, making this compound highly reactive in SNAr (nucleophilic aromatic substitution) reactions compared to methoxy or iodine analogs .

Thermal Stability: Halogenated nitro-pyridines generally exhibit higher thermal stability than non-halogenated derivatives, enabling use in high-temperature syntheses .

Solubility : Amine-substituted derivatives (e.g., 3-Chloro-5-Nitropyridine-4-amine) show improved aqueous solubility, whereas fully halogenated analogs are typically soluble in organic solvents like DCM or THF .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,5-Trichloro-4-nitropyridine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential nitration and chlorination of pyridine derivatives. For example, nitration of a chloropyridine precursor (e.g., 2,3,5-trichloropyridine) using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize over-nitration. Subsequent purification involves recrystallization from non-polar solvents (e.g., hexane) to isolate the nitro product . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of Cl⁻ sources (e.g., PCl₅ or POCl₃), and maintaining anhydrous conditions to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant aprons. Work under fume hoods to avoid inhalation of toxic vapors. Decomposition products (e.g., NOₓ, Cl₂) require scrubbing systems. Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities . Thermal stability tests (DSC/TGA) are recommended to assess risks during storage .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against certified standards .
  • Structural Confirmation : NMR (¹H/¹³C) for aromatic proton environments and chlorine/nitro group positions. Mass spectrometry (EI-MS) for molecular ion ([M]⁺) and fragmentation patterns. Cross-validate with IR spectroscopy for NO₂ (1520 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodology :

  • Experimental Validation : Acquire high-resolution NMR (500 MHz+) in deuterated DMSO to resolve overlapping signals. Use 2D techniques (COSY, HSQC) to assign coupling between protons and carbons.
  • Computational Alignment : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate impurities or tautomeric forms .

Q. What strategies mitigate side reactions (e.g., dechlorination or nitro reduction) during functionalization of this compound?

  • Methodology :

  • Controlled Reductions : Use Pd/C with H₂ at low pressures (1–2 atm) to selectively reduce nitro groups while preserving Cl substituents. Monitor via in-situ FTIR for NH₂ formation .
  • Protection-Deprotection : Temporarily protect reactive sites (e.g., silylation of Cl positions) before introducing nucleophiles. Post-reaction, remove protecting groups with fluoride ions (TBAF) .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For Suzuki-Miyaura coupling, model Pd(0) interactions with the nitro-chloro scaffold to predict regioselectivity .
  • MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on transition-state energetics. Correlate with experimental yields to refine force field parameters .

Q. What analytical techniques are suitable for detecting trace byproducts (e.g., polychlorinated biphenyls) in scaled-up syntheses?

  • Methodology :

  • GC-MS/MS : Use electron capture detection (ECD) for halogenated byproducts. Calibrate with EPA Method 8270 for chlorinated aromatics .
  • LC-QTOF : High-resolution mass spectrometry to identify unknown impurities via isotopic patterns and fragmentation libraries .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Troubleshooting :

  • Kinetic Control : Lower reaction temperatures (−10°C) to favor nitro substitution over competing pathways.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance electrophilic aromatic substitution rates .

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity profiled?

  • Methodology :

  • Target Identification : Use molecular docking (AutoDock Vina) to assess binding affinity with kinase targets (e.g., EGFR). Validate via enzyme inhibition assays (IC₅₀ determination) .
  • ADMET Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) to prioritize lead candidates .

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